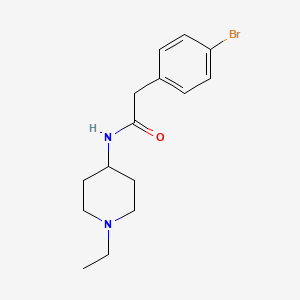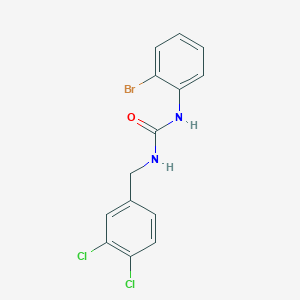
4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide
Übersicht
Beschreibung
4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide, also known as DMTCP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMTCP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an interesting subject of study for researchers.
Wirkmechanismus
The exact mechanism of action of 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide is not fully understood, but it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibiting its activity can lead to changes in gene expression patterns. This may explain some of the observed effects of 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide on cancer cells and neurons.
Biochemical and Physiological Effects
4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis. 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide has also been shown to increase the levels of acetylated histones, which may contribute to its anti-cancer effects. In neurons, 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide has been shown to protect against oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. It is also relatively stable and can be stored for long periods of time. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide and its potential applications in medicine.
Conclusion
In conclusion, 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide is a small molecule that has gained attention in scientific research due to its potential applications in the field of medicine. It has been shown to have anti-cancer and neuroprotective properties, and may have applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro. 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4,5-dimethyl-N-pyridin-4-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-9(2)16-7-11(8)12(15)14-10-3-5-13-6-4-10/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZZKFMXMVJQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4671085.png)
![propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4671094.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4671102.png)


![N-(2,4-difluorophenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4671118.png)

![2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4671123.png)
![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4671131.png)


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4671151.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide](/img/structure/B4671181.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4671193.png)